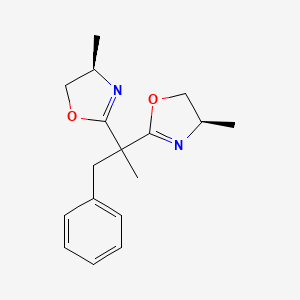

(4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)

Description

This compound, with the molecular formula C23H26N2O2 and molecular weight 362.46 (CAS: 2634687-66-2), is a chiral bis(oxazoline) ligand featuring a central 1-phenylpropane-2,2-diyl backbone and 4-methyl substituents on the oxazoline rings . It is widely used in asymmetric catalysis due to its ability to induce enantioselectivity in metal-catalyzed reactions, such as cyclopropanations and conjugate additions. The compound requires storage under inert atmospheres at 2–8°C to maintain stability .

Properties

IUPAC Name |

(4R)-4-methyl-2-[2-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-12-10-20-15(18-12)17(3,16-19-13(2)11-21-16)9-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMAENDEGAVAAG-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)C(C)(CC2=CC=CC=C2)C3=NC(CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=N1)C(C)(CC2=CC=CC=C2)C3=N[C@@H](CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) , with CAS number 2409652-69-1, is a synthetic organic compound that belongs to the class of bis(dihydrooxazole) derivatives. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₅₁H₄₂N₂O₂

- Molecular Weight : 714.89 g/mol

- Structure : The compound features a symmetrical structure with two 4-methyl-4,5-dihydrooxazole groups linked through a phenylpropane moiety.

Biological Activity Overview

Research into the biological activity of this compound is relatively limited but suggests potential applications in various therapeutic areas. The following sections summarize key findings from available studies.

Anticancer Activity

Recent studies have indicated that oxazole derivatives exhibit significant anticancer properties. While specific research on (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) is sparse, related compounds have shown promising results:

-

Mechanisms of Action :

- Induction of apoptosis in cancer cell lines.

- Inhibition of cell proliferation through cell cycle arrest.

- Modulation of signaling pathways involved in tumor growth.

-

Case Studies :

- A study on similar oxazole derivatives demonstrated effective inhibition of MCF-7 breast cancer cells and A549 lung cancer cells using MTT assays .

- Compounds with structural similarities were reported to inhibit the growth of various tumor types, suggesting a potential role for (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) in oncology .

Antifungal Activity

The antifungal properties of oxazole derivatives have been documented extensively:

- Broad-Spectrum Activity :

Comparative Biological Activity Table

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) is not well-established:

- General Findings :

- Oxazole compounds often exhibit favorable metabolic stability.

- Toxicity assessments indicate that many derivatives have manageable safety profiles at therapeutic doses.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives in anticancer therapies. The compound has shown promising results against various cancer cell lines:

- Mechanism of Action : Oxazole derivatives often interact with cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) may inhibit specific kinases involved in cancer progression .

-

Case Studies :

- A study demonstrated that oxazole compounds exhibit significant cytotoxicity against breast cancer cell lines (MCF-7), indicating their potential as lead compounds for developing new anticancer agents .

- Another investigation into related oxazole compounds showed effectiveness in treating chronic myelogenous leukemia and gastrointestinal stromal tumors, suggesting a broader application for this class of compounds .

Asymmetric Catalysis

The compound's chiral nature makes it suitable for use as a ligand in asymmetric catalysis:

- Catalytic Activity : Oxazoline ligands are widely used in transition metal-catalyzed reactions to promote enantioselectivity. The presence of the bis(oxazole) structure enhances the ligand's ability to stabilize metal centers, facilitating various organic transformations .

- Case Studies :

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazoline Ring

4-Methyl vs. 4-Isopropyl Substituents

- Compound : (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

- Molecular Formula : C21H30N2O2

- Molecular Weight : 342.48

- Key Differences :

- The bulkier isopropyl group reduces steric hindrance compared to methyl but increases hydrophobicity.

- Lower molecular weight (342.48 vs. 362.46) may enhance solubility in non-polar solvents .

- Storage requires stringent conditions (-80°C or -20°C) due to higher sensitivity .

4-Methyl vs. 4-Phenyl Substituents

- Compound : (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

- Molecular Formula : C27H26N2O2

- Molecular Weight : 410.51

- Key Differences :

- Higher molecular weight (410.51) reduces solubility in common organic solvents .

- Stable at room temperature under inert atmospheres, unlike the 4-methyl variant .

Backbone Modifications

Propane-2,2-diyl vs. Cyclopentane-1,1-diyl Backbone

- Compound : (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)-bis(4-phenyl-4,5-dihydrooxazole)

- Molecular Formula : C29H28N2O2

- Key Differences :

- Reported to achieve 99% enantiomeric excess (ee) in certain catalytic applications, outperforming propane-backbone analogs .

Propane-2,2-diyl vs. 1,3-Diphenylpropane-2,2-diyl Backbone

- Compound : (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)

- Molecular Formula : C23H26N2O2

- Molecular Weight : 362.46

- Key Differences :

- Additional phenyl groups on the backbone increase electron-withdrawing effects, altering metal-ligand coordination dynamics.

- Similar molecular weight to the target compound but distinct catalytic performance in palladium-catalyzed asymmetric allylic alkylations .

Functional Group Additions

tert-Butyl and Benzyl Substituents

- Compound : (4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

- Molecular Formula : C51H58N2O2

- Key Differences :

- Extreme steric bulk from tert-butyl and benzyl groups limits substrate scope but improves selectivity in sterically demanding reactions.

- High purity (97% with 99% ee) ensures reliability in industrial applications .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.